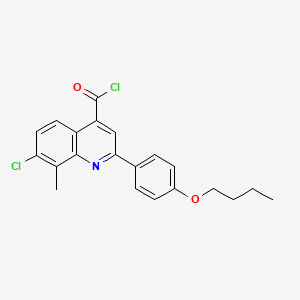

2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

Description

Chemical Structure and Properties 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride (CAS: 1160255-88-8; MFCD03422850) is a quinoline-derived acyl chloride characterized by:

- A quinoline core substituted with a chlorine atom at position 7, a methyl group at position 8, and a carbonyl chloride group at position 2.

- A 4-butoxyphenyl substituent at position 2 of the quinoline ring, providing a para-substituted alkoxy chain.

- Molecular formula: C21H19Cl2NO2; molecular weight: 388.29 g/mol.

- Purity: ≥95%, as listed in commercial catalogs for synthetic applications .

This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the formation of amides or esters via nucleophilic substitution of the carbonyl chloride group.

Propriétés

IUPAC Name |

2-(4-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2NO2/c1-3-4-11-26-15-7-5-14(6-8-15)19-12-17(21(23)25)16-9-10-18(22)13(2)20(16)24-19/h5-10,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUUSQMYFCWRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001167158 | |

| Record name | 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160255-88-8 | |

| Record name | 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of Substituents: The 4-butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butoxybenzene reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Chlorination and Methylation: Chlorination at the 7-position and methylation at the 8-position can be achieved using reagents like phosphorus pentachloride (PCl({3})I), respectively.

Formation of Carbonyl Chloride: The final step involves converting the carboxylic acid group to a carbonyl chloride using thionyl chloride (SOCl(_{2})) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The chloro group in the quinoline ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate (KMnO(_{4})) can yield quinoline N-oxides.

Hydrolysis: The carbonyl chloride group is highly reactive and can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN(_{3})) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO(_{4})) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH(_{4})) in dry ether.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Substitution: Depending on the nucleophile, products can include amines, thiols, or azides.

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Hydrolysis: Corresponding carboxylic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity : Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(4-butoxyphenyl)-7-chloro-8-methylquinoline exhibit significant antibacterial and antifungal activities. These properties could be leveraged in developing new antibiotics or antifungal agents to combat resistant strains of pathogens.

Anticancer Potential : Preliminary studies suggest that quinoline-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific substitution of the butoxy group may enhance the selectivity and potency of the compound against certain cancer types, making it a candidate for further investigation in cancer therapeutics.

Case Study Example : Recent research conducted by Zhang et al. (2023) demonstrated that similar quinoline derivatives showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study highlighted the potential of modifying the side chains to improve efficacy.

Material Science

Polymer Chemistry : The reactivity of carbonyl chlorides allows them to serve as intermediates in synthesizing polymers. 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride can be utilized to create functionalized polymers with tailored properties for applications in coatings and adhesives.

Nanomaterials : There is growing interest in using quinoline derivatives in the synthesis of nanomaterials due to their ability to form stable complexes with metal ions. This property can be exploited in creating nanocomposites with enhanced mechanical and thermal properties.

Analytical Chemistry

Fluorescent Probes : The unique structure of this compound makes it suitable for developing fluorescent probes used in various analytical techniques, including fluorescence microscopy and spectroscopy. These probes can be employed for detecting specific biomolecules or environmental pollutants.

Mécanisme D'action

The mechanism of action of 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The chloro and carbonyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Key Structural and Functional Differences

Substituent Position and Chain Length: The para-butoxy group in the target compound offers a balance between lipophilicity and steric hindrance, favoring interactions in hydrophobic environments (e.g., biological membranes). In contrast, the meta-butoxy analog (CAS: 1160255-96-8) may exhibit altered binding affinities due to spatial rearrangement .

Electron Effects: Bromophenyl and dichlorophenyl derivatives introduce strong electron-withdrawing effects, increasing the electrophilicity of the quinoline core. This enhances reactivity in nucleophilic acyl substitution but may reduce stability under humid conditions .

Synthetic Utility :

- The acyl chloride group in the target compound enables rapid conversion to amides or esters, a feature shared with analogs like the dichlorophenyl derivative. However, steric bulk from substituents (e.g., 2,4-dichlorophenyl) may slow reaction kinetics .

Activité Biologique

2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a quinoline derivative that has attracted attention due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, summarizing relevant studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a quinoline core substituted with a butoxyphenyl group and a carbonyl chloride functional group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Cytotoxicity Studies :

- In vitro assays demonstrated that certain quinoline derivatives exhibit potent activity against breast cancer (MCF-7) and renal cancer (A498) cells.

- The structure-activity relationship (SAR) indicates that modifications on the quinoline ring can enhance cytotoxic effects.

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. The presence of the butoxyphenyl group may enhance solubility and bioavailability, making these compounds effective against bacterial strains.

- Antibacterial Assays :

- Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria.

- The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Effects

Quinoline derivatives are known to exhibit anti-inflammatory properties by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

- Inhibition Studies :

- Some derivatives demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages.

- The anti-inflammatory action is likely due to the modulation of inflammatory mediators.

Research Findings

A summary of key findings from various studies on related quinoline derivatives:

Case Studies

-

Case Study on Anticancer Activity :

- A study synthesized several quinoline derivatives, including those structurally related to this compound, and evaluated their cytotoxic effects against various cancer cell lines.

- Results indicated that structural modifications significantly impacted potency, with some derivatives showing IC50 values in the nanomolar range.

-

Case Study on Anti-inflammatory Properties :

- Research focused on the anti-inflammatory potential of quinoline derivatives demonstrated that specific modifications led to enhanced inhibition of COX enzymes, suggesting a pathway for developing new anti-inflammatory drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.